REACTION_SMILES
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[Br:1][CH2:2][CH:3]([F:4])[c:5]1[c:6]([O:11][CH3:12])[cH:7][cH:8][cH:9][cH:10]1.[OH2:13]>>[CH2:2]=[C:3]([F:4])[c:5]1[c:6]([O:11][CH3:12])[cH:7][cH:8][cH:9][cH:10]1
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Name
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COc1ccccc1C(F)CBr
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C(F)CBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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C=C(F)c1ccccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |